5,5'-carbonylbis[2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure. It belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with phthalic anhydride to form the intermediate isoindole compound. This intermediate is then further reacted with another equivalent of 3-methylphenylamine under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, quinones, and hydroxylated compounds.
Scientific Research Applications
2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-5-[2-(3-METHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYLPHENYL)(3-METHYLPHENYL)METHANONE: A related compound with similar structural features but different functional groups.
2-METHYL-3-(4-METHYLPHENYL)PROPANAL: Another similar compound used as a flavoring agent.
Properties
Molecular Formula |
C31H20N2O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-[2-(3-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H20N2O5/c1-17-5-3-7-21(13-17)32-28(35)23-11-9-19(15-25(23)30(32)37)27(34)20-10-12-24-26(16-20)31(38)33(29(24)36)22-8-4-6-18(2)14-22/h3-16H,1-2H3 |
InChI Key |
DROJVVVYMOYGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C |
Origin of Product |
United States |
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